Cas no 88419-56-1 (2,4,5-Trifluorobenzoyl chloride)

2,4,5-Trifluorobenzoyl chloride structure
88419-56-1 structure
Nombre del producto:2,4,5-Trifluorobenzoyl chloride
Número CAS:88419-56-1
MF:C7H2ClF3O
Megavatios:194.538391590118
MDL:MFCD00061204
CID:61162
PubChem ID:87577394

2,4,5-Trifluorobenzoyl chloride Propiedades químicas y físicas

Nombre e identificación

    • 2,4,5-Trifluorobenzoyl chloride
    • 2,3-DIHYDRO-2,2-DIMETHYL-7-HYDROXYBENZOFURAN
    • 2,4,5-tifluorobenzoylchloride
    • 2,4,5-trifluorobenzoic acid chloride
    • 2,4,5-Trifluorobenzoyl
    • 2,4,5-trifluoro-benzoyl chloride
    • 2,4,5-trifluorobenzoylchloride
    • Benzoyl chloride, 2,4,5-trifluoro-
    • STBGCAUUOPNJBH-UHFFFAOYSA-N
    • 2,4,5-tris(fluoranyl)benzoyl chloride
    • PubChem9716
    • 2,4,5-trifluorobenzoyl-chloride
    • STBGCAUUOPNJBH-UHFFFAOYSA-
    • PC7285G
    • SBB006657
    • FCH931546
    • AS00055
    • VZ22362
    • CM12881
    • 2,4,5-Trifluorobenzoyl chloride (ACI)
    • 88419-56-1
    • 2,4,5-tri-fluorobenzoyl chloride
    • PS-10693
    • DTXCID00159527
    • T1653
    • SCHEMBL457385
    • AKOS000281059
    • A842578
    • DTXSID00237036
    • MFCD00061204
    • 2,4,5-Trifluorobenzoyl chloride, 97%
    • MDL: MFCD00061204
    • Renchi: 1S/C7H2ClF3O/c8-7(12)3-1-5(10)6(11)2-4(3)9/h1-2H
    • Clave inchi: STBGCAUUOPNJBH-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(F)=CC(F)=C(F)C=1)Cl
    • Brn: 3606259

Atributos calculados

  • Calidad precisa: 193.97500
  • Masa isotópica única: 193.975
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 1
  • Complejidad: 188
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 17.1
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Xlogp3: 2.7

Propiedades experimentales

  • Color / forma: Light yellow liquid
  • Denso: 1.52 g/mL at 25 °C(lit.)
  • Punto de ebullición: 85°C/17mmHg(lit.)
  • Punto de inflamación: Fahrenheit: 186.8 ° f < br / > Celsius: 86 ° C < br / >
  • índice de refracción: n20/D 1.498(lit.)
  • PSA: 17.07000
  • Logp: 2.48290
  • Disolución: Not determined
  • Sensibilidad: Lachrymatory

2,4,5-Trifluorobenzoyl chloride Información de Seguridad

2,4,5-Trifluorobenzoyl chloride Datos Aduaneros

  • Código HS:2916399090
  • Datos Aduaneros:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2,4,5-Trifluorobenzoyl chloride PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Ambeed
A869083-25g
2,4,5-trifluorobenzoylchloride
88419-56-1 98%
25g
$48.0 2025-02-22
Oakwood
001633-500g
2,4,5-Trifluorobenzoyl chloride
88419-56-1 98%
500g
$815.00 2024-07-19
Apollo Scientific
PC7285G-25g
2,4,5-Trifluorobenzoyl chloride
88419-56-1 99%
25g
£17.00 2023-09-02
Apollo Scientific
PC7285G-100g
2,4,5-Trifluorobenzoyl chloride
88419-56-1 99%
100g
£51.00 2023-09-02
abcr
AB256388-500 g
2,4,5-Trifluorobenzoyl chloride, 98%; .
88419-56-1 98%
500g
€729.00 2023-06-22
TRC
T899543-250mg
2,4,5-Trifluorobenzoyl chloride
88419-56-1
250mg
$ 50.00 2022-06-02
eNovation Chemicals LLC
D761212-100g
2,4,5-Trifluorobenzoyl chloride
88419-56-1 98.0%
100g
$330 2023-05-17
Ambeed
A869083-1g
2,4,5-trifluorobenzoylchloride
88419-56-1 98%
1g
$10.0 2025-02-22
abcr
AB256388-500g
2,4,5-Trifluorobenzoyl chloride, 98%; .
88419-56-1 98%
500g
€729.00 2025-02-13
Fluorochem
001633-1g
2,4,5-Trifluorobenzoyl chloride
88419-56-1 99%
1g
£10.00 2022-03-01

2,4,5-Trifluorobenzoyl chloride Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Thionyl chloride ;  2 h, 80 °C; 80 °C → rt
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  10 min, 0 °C; 10 h, 0 °C → rt
3.1 Reagents: Diisopropylethylamine Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Acetonitrile ;  8 h, 45 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  5 h, 80 °C
4.1 Reagents: Thionyl chloride ;  2 h, 80 °C
Referencia
Hydrogen Bond Directed Photocatalytic Hydrodefluorination: Overcoming Electronic Control
Khaled, Mohammad B.; et al, Journal of the American Chemical Society, 2017, 139(37), 13092-13101

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  24 h, rt
Referencia
Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity
Dana, Srikanta ; et al, ACS Medicinal Chemistry Letters, 2020, 11(7), 1450-1456

Métodos de producción 3

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  15 min, 0 °C
2.1 Reagents: Diisopropylethylamine Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Acetonitrile ;  10 h, 45 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ;  7 h, rt → 100 °C
4.1 Reagents: Thionyl chloride ;  5 h, 75 °C
Referencia
Molecular Sculpting; a Multipurpose Tool for Expedited Access to Various Fluorinated Arenes via Photocatalytic Hydrodefluorination of Benzoates
Kharbanda, Shivangi; et al, Journal of Organic Chemistry, 2023, 88(10), 6434-6444

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Acetonitrile ;  8 h, 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  5 h, 80 °C
2.1 Reagents: Thionyl chloride ;  2 h, 80 °C
Referencia
Hydrogen Bond Directed Photocatalytic Hydrodefluorination: Overcoming Electronic Control
Khaled, Mohammad B.; et al, Journal of the American Chemical Society, 2017, 139(37), 13092-13101

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, 80 °C
2.1 Reagents: Thionyl chloride ;  2 h, 80 °C
Referencia
Hydrogen Bond Directed Photocatalytic Hydrodefluorination: Overcoming Electronic Control
Khaled, Mohammad B.; et al, Journal of the American Chemical Society, 2017, 139(37), 13092-13101

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  10 min, 0 °C; 10 h, 0 °C → rt
2.1 Reagents: Diisopropylethylamine Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Acetonitrile ;  8 h, 45 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  5 h, 80 °C
3.1 Reagents: Thionyl chloride ;  2 h, 80 °C
Referencia
Hydrogen Bond Directed Photocatalytic Hydrodefluorination: Overcoming Electronic Control
Khaled, Mohammad B.; et al, Journal of the American Chemical Society, 2017, 139(37), 13092-13101

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Thionyl chloride ;  2 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  10 min, 0 °C; 10 h, 0 °C → rt
2.1 Reagents: Diisopropylethylamine Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Acetonitrile ;  8 h, 45 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  5 h, 80 °C
3.1 Reagents: Thionyl chloride ;  2 h, 80 °C
Referencia
Hydrogen Bond Directed Photocatalytic Hydrodefluorination: Overcoming Electronic Control
Khaled, Mohammad B.; et al, Journal of the American Chemical Society, 2017, 139(37), 13092-13101

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Acetonitrile ;  10 h, 45 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  7 h, rt → 100 °C
3.1 Reagents: Thionyl chloride ;  5 h, 75 °C
Referencia
Molecular Sculpting; a Multipurpose Tool for Expedited Access to Various Fluorinated Arenes via Photocatalytic Hydrodefluorination of Benzoates
Kharbanda, Shivangi; et al, Journal of Organic Chemistry, 2023, 88(10), 6434-6444

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  7 h, rt → 100 °C
2.1 Reagents: Thionyl chloride ;  5 h, 75 °C
Referencia
Molecular Sculpting; a Multipurpose Tool for Expedited Access to Various Fluorinated Arenes via Photocatalytic Hydrodefluorination of Benzoates
Kharbanda, Shivangi; et al, Journal of Organic Chemistry, 2023, 88(10), 6434-6444

2,4,5-Trifluorobenzoyl chloride Raw materials

2,4,5-Trifluorobenzoyl chloride Preparation Products

2,4,5-Trifluorobenzoyl chloride Proveedores

Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:88419-56-1)2,4,5-Trifluorobenzoyl chloride
Número de pedido:sfd3666
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:33
Precio ($):discuss personally
Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:88419-56-1)2,4,5-Trifluorobenzoyl chloride
Número de pedido:A1207337
Estado del inventario:in Stock
Cantidad:500g
Pureza:99%
Información sobre precios actualizada por última vez:Monday, 2 September 2024 15:57
Precio ($):432.0

2,4,5-Trifluorobenzoyl chloride Literatura relevante

Proveedores recomendados
Shanghai Jinhuan Chemical CO., LTD.
(CAS:88419-56-1)2,4,5-Trifluorobenzoyl chloride
JH278
Pureza:98.00%
Cantidad:25kg
Precio ($):Informe
Shanghai Jinhuan Chemical CO., LTD.
(CAS:88419-56-1)2,4,5-Trifluorobenzoyl chloride
JH077
Pureza:98.00%
Cantidad:25kg
Precio ($):Informe